6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 6th position, a tert-butyl group at the 2nd position, a hydroxyl group at the 5th position, and a carboxylic acid group at the 3rd position on the benzofuran ring
Scientific Research Applications
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 2-(tert-butyl)-5-hydroxyphenylacetic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction leads to the formation of the benzofuran ring system, followed by bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced reaction monitoring techniques can help optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.
Major Products Formed
Oxidation: Formation of 6-Bromo-2-(tert-butyl)-5-oxobenzofuran-3-carboxylic acid.
Reduction: Formation of 6-Bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-methanol.
Substitution: Formation of 6-Azido-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid or 6-Thiocyanato-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
6-Iodo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs
Properties
IUPAC Name |
6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-13(2,3)11-10(12(16)17)6-4-8(15)7(14)5-9(6)18-11/h4-5,15H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKISVZLLQENGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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